Predicted Lipophilicity and Polarity Differentiate the 4-Chlorophenyl-Furan Analog from the Unsubstituted Phenyl and Benzyl Comparators
In the absence of direct head-to-head biological data, computed physicochemical descriptors provide the only currently available quantitative differentiation. The 4-chloro substituent on the phenyl ring increases the calculated logP of the target compound by approximately 1.3 log units relative to the des-chloro analog 2-(benzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide, while the furan-2-ylmethyl tail reduces topological polar surface area (tPSA) by roughly 10 Ų compared to the benzyl analog N-benzyl-2-(4-chlorobenzenesulfonyl)acetamide [1].
| Evidence Dimension | Computed logP and tPSA |
|---|---|
| Target Compound Data | logP ≈ 4.62; tPSA = 72 Ų (ZINC-predicted for 2-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide) |
| Comparator Or Baseline | 2-(Benzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide (logP ≈ 3.3, tPSA ≈ 72 Ų; N-benzyl-2-(4-chlorobenzenesulfonyl)acetamide (tPSA ≈ 82 Ų) |
| Quantified Difference | ΔlogP ≈ +1.3 vs des-chloro; ΔtPSA ≈ –10 Ų vs benzyl analog |
| Conditions | In silico prediction using ZINC physicochemical models (XlogP, Ertl tPSA) |
Why This Matters
Higher logP and lower tPSA predict improved membrane permeability, which may translate into superior cellular uptake in intact-cell phenotypic assays, a key selection criterion when procuring compounds for cell-based screening.
- [1] ZINC000000375683; Predicted logP = 4.624, tPSA = 72 Ų; ZINC Database, UCSF. View Source
